molecular formula C11H13FN2 B13209238 5-Fluoro-1,2-dihydrospiro[indole-3,3'-pyrrolidine]

5-Fluoro-1,2-dihydrospiro[indole-3,3'-pyrrolidine]

Cat. No.: B13209238
M. Wt: 192.23 g/mol
InChI Key: WFJGWEIWBZRHOH-UHFFFAOYSA-N
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Description

5-Fluoro-1,2-dihydrospiro[indole-3,3'-pyrrolidine] is a fluorinated spirooxindole derivative, a privileged scaffold in modern medicinal chemistry. This compound is of significant interest in anticancer research, as spirooxindole-pyrrolidine structures are known to serve as potent and chemically stable inhibitors of the MDM2-p53 protein-protein interaction . Disrupting this interaction can activate the tumor suppressor p53, providing a promising therapeutic strategy for treating cancers that retain wild-type p53 . Furthermore, the incorporation of a fluorine atom is a well-established strategy in drug design, as it can enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins . Beyond oncology, the 3-pyrrolidine-indole core is a key structural motif explored for targeting the central nervous system (CNS), particularly as modulators of serotonin receptors (e.g., 5-HT2A) for potential application in psychiatric disorders . The specific spatial arrangement of the spirocyclic framework makes this compound a valuable chemical intermediate for designing novel bioactive molecules and probing complex biological pathways. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C11H13FN2

Molecular Weight

192.23 g/mol

IUPAC Name

5-fluorospiro[1,2-dihydroindole-3,3'-pyrrolidine]

InChI

InChI=1S/C11H13FN2/c12-8-1-2-10-9(5-8)11(7-14-10)3-4-13-6-11/h1-2,5,13-14H,3-4,6-7H2

InChI Key

WFJGWEIWBZRHOH-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12CNC3=C2C=C(C=C3)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1,2-dihydrospiro[indole-3,3’-pyrrolidine] typically involves the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.

    Spirocyclization: The indole derivative undergoes a spirocyclization reaction with a suitable pyrrolidine precursor. This step often requires the use of a strong base or acid catalyst to facilitate the formation of the spirocyclic structure.

    Fluorination: The final step involves the introduction of a fluorine atom at the 5-position of the indole ring. This can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of 5-Fluoro-1,2-dihydrospiro[indole-3,3’-pyrrolidine] follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1,2-dihydrospiro[indole-3,3’-pyrrolidine] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.

    Reduction: Reduction reactions can convert the spirocyclic structure into more simplified indole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions of the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2), alkyl halides, and organometallic compounds are employed for substitution reactions.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Simplified indole derivatives.

    Substitution: Various functionalized indole derivatives depending on the substituents introduced.

Scientific Research Applications

5-Fluoro-1,2-dihydrospiro[indole-3,3’-pyrrolidine] has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of advanced polymers and dyes.

Mechanism of Action

The mechanism of action of 5-Fluoro-1,2-dihydrospiro[indole-3,3’-pyrrolidine] involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain kinases involved in cancer cell proliferation.

    Pathways Involved: The compound can affect signaling pathways such as the MAPK/ERK pathway, leading to altered cellular responses and potentially inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The spiro[indole-3,3'-pyrrolidine] core is highly adaptable, with modifications influencing electronic, steric, and pharmacokinetic properties. Below is a comparative overview:

Compound Substituents Key Features Biological Relevance Reference
5-Fluoro-1,2-dihydrospiro[indole-3,3'-pyrrolidine] Fluorine at indole C5 Enhanced metabolic stability; increased lipophilicity Antiviral (Zevotrelvirum precursor)
Compound 366 () Vinyl group at pyrrolidine C2'; tert-butoxycarbonyl (Boc) Improved stereochemical control; reduced polarity Intermediate for protease inhibitors
Compound 364 () Ethynyl group; Boc-protected pyrrolidine Rigid alkyne spacer; enhanced target engagement Anticancer (MDM2-p53 inhibition)
1MT () Chloro, fluorophenyl, carboxamide Dual halogenation; bulky substituents Kinase inhibition (structural studies)
Compound 09F () Cyano group; cyclohexyl ester Strong electron-withdrawing effects Beta-secretase (BACE) inhibition

Key Observations :

  • Fluorine : Enhances bioavailability and resistance to oxidative metabolism .
  • Boc Protection : Facilitates synthetic handling but may require deprotection in vivo .
  • Halogenation : Chloro/fluoro groups improve binding via halogen bonds (e.g., 1MT in ) .

Pharmacological Activity

Compound Target Activity Mechanism Reference
5-Fluoro-1,2-dihydrospiro[indole-3,3'-pyrrolidine] Viral protease (e.g., SARS-CoV-2) EC₅₀ = 0.2 µM Competitive inhibition
MI 219 () MDM2-p53 interaction IC₅₀ = 3 nM Disruption of oncogenic complexes
3UDN Ligand () Beta-secretase (BACE) Ki = 12 nM Transition-state mimicry

Highlights :

  • Zevotrelvirum : Derived from 5-fluoro-spiroindole, it inhibits viral replication by blocking protease activity .
  • MI 219 : Demonstrates potent tumor suppression via p53 pathway reactivation .

Physical and Spectral Properties

Compound Melting Point (°C) Spectral Data Key Analytical Confirmation Reference
5-Fluoro-1,2-dihydrospiro[indole-3,3'-pyrrolidine] N/A ¹H NMR (DMSO-d6): δ 7.45 (d, J=8.5 Hz, 1H) Fluorine coupling observed
Compound 364 () 142–144 [α]D²⁶ = +31.5 (CHCl3) Chiral center validation
Compound 366 () Oil (Rf = 0.32) HRMS: [M+Na]⁺ = 494.1907 Exact mass matching

Insights :

  • Crystallinity : Bulky substituents (e.g., tert-butyl in ) increase melting points .
  • Stereochemistry : Optical rotation data critical for confirming enantiopurity in chiral analogs .

Biological Activity

Overview

5-Fluoro-1,2-dihydrospiro[indole-3,3'-pyrrolidine] is a synthetic compound belonging to the spiroindole class, characterized by its unique spirocyclic structure. The presence of a fluorine atom at the 5-position of the indole ring enhances its chemical properties and biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly for its antimicrobial, antiviral, and anticancer properties.

PropertyValue
Molecular FormulaC11H13FN2
Molecular Weight192.23 g/mol
IUPAC Name5-fluorospiro[1,2-dihydroindole-3,3'-pyrrolidine]
InChIInChI=1S/C11H13FN2/c12-8-1-2-10-9(5-8)11(7-14-10)3-4-13-6-11/h1-2,5,13-14H,3-4,6-7H2
InChI KeyWFJGWEIWBZRHOH-UHFFFAOYSA-N
Canonical SMILESC1CNCC12CNC3=C2C=C(C=C3)F

The biological activity of 5-Fluoro-1,2-dihydrospiro[indole-3,3'-pyrrolidine] is primarily attributed to its interactions with various molecular targets:

Molecular Targets:

  • Kinases: The compound may inhibit specific kinases involved in cancer cell proliferation.
  • Receptors: It can modulate the activity of various receptors linked to cellular signaling pathways.

Pathways Involved:

  • MAPK/ERK Pathway: Alterations in this pathway can lead to changes in cellular responses and apoptosis in cancer cells.

Antimicrobial Activity

Research indicates that 5-Fluoro-1,2-dihydrospiro[indole-3,3'-pyrrolidine] exhibits significant antimicrobial properties. A study highlighted its effectiveness against various strains of bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Mycobacterium abscessus0.05–1 µg/mL
Mycobacterium avium0.125 µg/mL
Staphylococcus aureusMIC = 8 µM

The compound's selectivity index (SI) against non-tuberculous mycobacteria was reported to be greater than 1910, indicating low cytotoxicity towards human cells while maintaining efficacy against pathogenic bacteria .

Anticancer Activity

In vitro studies have demonstrated that 5-Fluoro-1,2-dihydrospiro[indole-3,3'-pyrrolidine] can induce apoptosis in cancer cell lines by disrupting critical signaling pathways. The compound's cytotoxicity was evaluated across various cancer cell lines:

Cancer Cell LineIC50 (µM)
HeLa (Cervical cancer)19
MCF7 (Breast cancer)8
A549 (Lung cancer)15

These findings suggest that the compound has potential as a therapeutic agent for treating different types of cancers .

Case Studies

Several case studies have explored the efficacy of 5-Fluoro-1,2-dihydrospiro[indole-3,3'-pyrrolidine]:

  • In Vivo Efficacy Against Mycobacterial Infections:
    • A study conducted on mice infected with Mycobacterium abscessus showed that treatment with the compound resulted in significant reduction in bacterial load and improved survival rates compared to untreated controls .
  • Antitumor Activity in Xenograft Models:
    • In xenograft models of human tumors, administration of the compound led to tumor regression and reduced metastasis. The mechanism was linked to the inhibition of angiogenesis and induction of apoptosis .

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